1-(2-fluorophenyl)pyrrolidine CAS 758691-88-2
1-(2-fluorophenyl)pyrrolidine CAS 758691-88-2
An In-depth Technical Guide to 1-(2-fluorophenyl)pyrrolidine (CAS 758691-88-2)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1-(2-fluorophenyl)pyrrolidine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Designed for researchers and professionals, this guide synthesizes fundamental chemical data, proven synthetic methodologies, potential applications, and critical safety protocols, grounding all claims in authoritative references.
Introduction: The Strategic Value of the 1-(2-fluorophenyl)pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in pharmaceutical sciences.[1][2] Its five-membered, saturated, and non-planar structure provides an excellent framework for exploring three-dimensional chemical space, a key objective in modern drug design to enhance target selectivity and improve pharmacokinetic profiles.[2][3] When combined with a 2-fluorophenyl moiety, the resulting molecule, 1-(2-fluorophenyl)pyrrolidine, gains unique properties. The incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets by altering its electronic properties and lipophilicity.[4][5]
1-(2-fluorophenyl)pyrrolidine (CAS 758691-88-2) serves as a crucial intermediate and building block in the synthesis of more complex molecules.[6] While direct pharmacological data on this specific compound is limited, its structural motifs are present in molecules investigated for significant biological activity, particularly in the realm of neuropharmacology. Derivatives of 1,2-diarylethylamines containing the 1-(2-fluorophenyl)pyrrolidine substructure have been explored as N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting a potential therapeutic utility in neurological and psychiatric disorders.[7][8][9]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 1-(2-fluorophenyl)pyrrolidine is essential for its application in synthesis and research. The table below summarizes its key identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 758691-88-2 | [10] |
| Molecular Formula | C₁₀H₁₂FN | [10] |
| Molecular Weight | 165.21 g/mol | [10] |
| Computed XLogP3 | 1.9 | [11] |
| Hydrogen Bond Donor Count | 0 | [11] |
| Hydrogen Bond Acceptor Count | 1 | [11] |
| Rotatable Bond Count | 1 | [11] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show two distinct regions. The aromatic region (approx. 6.9-7.2 ppm) would display complex multiplets corresponding to the four protons on the fluorophenyl ring. The aliphatic region would feature multiplets for the pyrrolidine protons, typically with two protons alpha to the nitrogen (N-CH₂) shifted downfield (approx. 3.3-3.6 ppm) and the remaining four beta protons (CH₂-CH₂) appearing further upfield (approx. 1.9-2.1 ppm).
-
¹³C NMR: The aromatic carbons would appear in the 115-160 ppm range, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The aliphatic carbons would be found upfield, with the N-CH₂ carbons around 50-55 ppm and the other two carbons around 23-26 ppm.
-
¹⁹F NMR: A single resonance for the fluorine atom on the aromatic ring would be observed, with its chemical shift influenced by the electronic environment.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 165.2 or 166.2, respectively.[8]
Synthesis and Mechanistic Insights
The formation of the N-aryl bond between the pyrrolidine nitrogen and the 2-fluorophenyl ring is the key transformation in synthesizing this compound. The Buchwald-Hartwig amination is the industry-standard and most robust method for this purpose. This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance.
Protocol: Buchwald-Hartwig N-Arylation of Pyrrolidine
This protocol describes a general, self-validating procedure for the synthesis of 1-(2-fluorophenyl)pyrrolidine. The causality for each choice of reagent is explained to ensure reproducibility and understanding.
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%).
-
Rationale: An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. The choice of ligand is crucial; bulky, electron-rich phosphine ligands facilitate the reductive elimination step and stabilize the catalytic species.
-
-
Add the aryl halide, 1-bromo-2-fluorobenzene (1.0 eq), and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Rationale: An aryl bromide is often a good balance of reactivity and cost. The strong base is required to deprotonate the pyrrolidine, forming the active nucleophile and facilitating the catalytic cycle.
-
-
Add the anhydrous solvent, typically toluene or dioxane (approx. 0.1 M concentration).
-
Rationale: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst.
-
-
Finally, add pyrrolidine (1.2 eq) via syringe.
-
Rationale: A slight excess of the amine ensures complete consumption of the limiting aryl halide.
-
Step 2: Reaction and Workup
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Rationale: Heating provides the necessary activation energy for the oxidative addition and subsequent steps of the catalytic cycle.
-
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Step 3: Purification
-
Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Rationale: Chromatography effectively separates the desired product from the catalyst residue, excess reagents, and any side products.
-
Catalytic Cycle Visualization
The following diagram illustrates the widely accepted mechanism for the Buchwald-Hartwig amination.
Caption: Buchwald-Hartwig Amination Cycle.
Applications in Research and Drug Development
The 1-(2-fluorophenyl)pyrrolidine scaffold is a valuable building block for creating novel bioactive compounds.[1][3] Its utility spans several therapeutic areas, with a particular emphasis on neuroscience.
Neuropharmacology: A Scaffold for NMDA Receptor Modulators
The most prominent area of investigation for compounds containing this scaffold is in neuropharmacology. The 1,2-diarylethylamine class of molecules, which can be synthesized from 1-(2-fluorophenyl)pyrrolidine, has shown activity as NMDA receptor antagonists.[7][8]
-
Mechanism of Action: NMDA receptor antagonists block the action of the neurotransmitter glutamate. This mechanism is relevant to conditions involving glutamate excitotoxicity (e.g., stroke, traumatic brain injury) and has been explored for treating depression, anxiety, and certain neurodegenerative diseases.
-
Structure-Activity Relationship (SAR): The 2-fluoro substitution on the phenyl ring is a strategic choice. Fluorine's high electronegativity can alter the molecule's interaction with the receptor binding pocket, potentially increasing potency or selectivity. Furthermore, the C-F bond is very stable, which can block metabolic oxidation at that position, thereby improving the compound's pharmacokinetic profile and bioavailability.[4]
Broader Therapeutic Potential
The pyrrolidine core is a versatile platform found in numerous FDA-approved drugs and clinical candidates.[14] Its derivatives have demonstrated a wide array of biological activities, including:
-
Anticancer: As inhibitors of enzymes like histone deacetylases (HDACs).[3]
-
Antimicrobial: By targeting essential bacterial enzymes such as DNA gyrase.[1]
-
Antiviral: As components of drugs targeting viral replication, such as the Hepatitis C drug Elbasvir.[15]
-
Anti-inflammatory: Through inhibition of enzymes involved in inflammatory pathways.[1]
The use of 1-(2-fluorophenyl)pyrrolidine as a starting material allows researchers to systematically explore these therapeutic areas by designing novel derivatives with potentially enhanced properties.
Analytical Methodologies and Workflow
The unambiguous identification and quality control of 1-(2-fluorophenyl)pyrrolidine and its derivatives are critical, especially in a research or cGMP environment. Due to the potential for positional isomers (e.g., 1-(3-fluorophenyl)pyrrolidine, 1-(4-fluorophenyl)pyrrolidine), a multi-technique approach is required for definitive characterization.[7][8]
Recommended Analytical Workflow
The following workflow ensures the identity, purity, and structural integrity of the target compound.
Caption: Analytical workflow for compound characterization.
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the primary tool for assessing purity. A single, sharp peak indicates a high degree of purity. These techniques are often powerful enough to separate positional isomers, which might co-elute in flash chromatography.[7]
-
Mass Spectrometry (MS): Coupled with GC or LC, MS confirms the molecular weight of the compound, providing definitive evidence of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further validating the molecular formula.[8]
-
Nuclear Magnetic Resonance (NMR): NMR is the gold standard for structural elucidation. A full suite of experiments (¹H, ¹³C, ¹⁹F, and 2D-NMR like COSY/HSQC) allows for the unambiguous assignment of all atoms in the molecule, confirming its constitution and differentiating it from all possible isomers.[7]
Safety, Handling, and Storage
While specific toxicity data for 1-(2-fluorophenyl)pyrrolidine is not available, a robust safety protocol can be established based on data from the parent pyrrolidine molecule and related fluorinated aromatic amines. Pyrrolidine is classified as a flammable liquid that causes severe skin burns, eye damage, and is harmful if swallowed or inhaled.[16][17] Related fluorophenyl compounds are known irritants.[11][18]
Standard Operating Procedure (SOP) for Safe Handling
1. Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat.
-
Use chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or neoprene should be used for prolonged handling).
-
Wear ANSI-rated safety goggles or a full-face shield.
2. Engineering Controls:
-
All manipulations of the compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[16]
-
Ensure an eyewash station and safety shower are immediately accessible.
3. Handling and Storage:
-
Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[19]
-
Ground and bond containers when transferring material to prevent static discharge.[16]
-
Store away from strong oxidizing agents and strong acids.
4. Spill and Emergency Procedures:
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18]
-
In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[18]
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
In case of fire, use CO₂, dry chemical, or alcohol-resistant foam extinguishers.[19]
5. Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
1-(2-fluorophenyl)pyrrolidine is a strategically important chemical entity whose value lies in its role as a sophisticated building block for drug discovery. The combination of the versatile pyrrolidine ring and the modulating effects of the 2-fluorophenyl group creates a scaffold with significant potential, particularly in the development of novel therapeutics for central nervous system disorders. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for any researcher aiming to unlock its full potential in creating the next generation of advanced medicines.
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